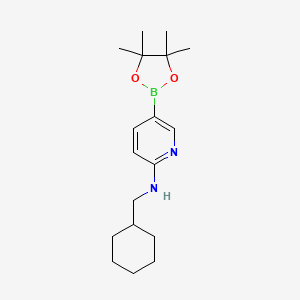

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

説明

Chemical Identity and Nomenclature

N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (IUPAC name) is a boronate ester-functionalized pyridine derivative. Its molecular formula is C₁₈H₂₉BN₂O₂ , with a molecular weight of 316.25 g/mol . The compound features three distinct structural components:

- A pyridine ring serving as the aromatic core.

- A cyclohexylmethyl group attached via an amine linkage at the 2-position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position, forming a cyclic boronate ester.

The dioxaborolan moiety enhances stability under ambient conditions while retaining reactivity for cross-coupling reactions. Structural analogs, such as the 4-position isomer (CAS 1346808-50-1), differ in boronate ester placement, affecting electronic properties and synthetic utility.

Table 1: Comparative Molecular Data for Related Pyridine Boronate Esters

Historical Context of Pyridine Boronate Esters in Chemical Research

Pyridine boronate esters emerged as critical intermediates following the advent of Suzuki-Miyaura cross-coupling reactions in the 1980s. Early synthetic methods relied on halogen-metal exchange (e.g., Grignard or lithium reagents) followed by borylation. For example, patents DE10322844A1 (2003) and EP1479685A1 (2004) detailed protocols for generating pyridine-2-boronic acid esters via metallation of 2-halopyridines.

Advancements in iridium-catalyzed C–H borylation (2010s) enabled direct functionalization of pyridines, bypassing pre-halogenation steps. The target compound’s synthesis likely employs these modern methods, leveraging the dioxaborolan group’s stability for storage and transport.

Key Milestones:

- 2008 : Development of pinacol boronate ester formation via hydroboration, improving yield and selectivity.

- 2013 : Review highlighting five synthetic routes for pyridinylboronic acids, including metalation and cross-coupling.

- 2022 : Application of 3-pyridinylboronic acid in oxidative stress studies, showcasing biomedical potential.

Significance in Heterocyclic Chemistry

This compound exemplifies the convergence of heteroaromatic chemistry and organoboron reactivity . The pyridine ring’s electron-deficient nature directs electrophilic substitution to the 3- and 5-positions, while the boronate ester facilitates Suzuki couplings for constructing biaryl systems.

Applications in Drug Discovery:

- Medicinal Chemistry : Pyridine boronate esters serve as intermediates in kinase inhibitors and protease modulators. For instance, 3-pyridinylboronic acid ameliorated rotenone-induced oxidative stress in zebrafish, suggesting neuroprotective applications.

- Materials Science : Boronate esters enhance the stability of pyridine-based fluorophores used in bioimaging and optoelectronics.

Table 2: Synthetic Methods for Pyridine Boronate Esters

特性

IUPAC Name |

N-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21-13-15)20-12-14-8-6-5-7-9-14/h10-11,13-14H,5-9,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFGOSPKVWPAJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660678 | |

| Record name | N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-26-7 | |

| Record name | N-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

N-Benzyl Analogs

- N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Molecular Formula: C₁₈H₂₁BN₂O₂. However, the absence of a cyclohexane ring reduces lipophilicity compared to cyclohexylmethyl derivatives.

N-Cyclohexyl Analogs

- N-Cyclohexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():

- Molecular Formula : C₁₇H₂₇BN₂O₂.

- Molecular Weight : 302.22 g/mol .

- Key Features : The cyclohexyl group increases steric bulk and lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting drugs. Storage conditions (2–8°C) and solubility data (provided as 10 mM solutions) align with typical boronate ester stability requirements .

N-Methyl and N,N-Dimethyl Analogs

- N,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (): Molecular Formula: C₁₃H₂₁BN₂O₂. Average Mass: 248.135 g/mol. The lower molecular weight may improve solubility in polar solvents.

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine ():

Heterocyclic and Halogenated Analogs

- 3-Chloro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine ():

- Molecular Formula : C₁₂H₁₈BClN₂O₂.

- Molar Mass : 268.55 g/mol.

- Key Features : The chlorine atom introduces electronegativity, which may stabilize intermediates in coupling reactions. This modification is common in agrochemicals and antimicrobial agents.

Physical and Chemical Stability

- Storage : Most compounds, including N-Cyclohexyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (), require storage at 2–8°C to prevent hydrolysis of the boronate ester .

準備方法

Alkylation of 2-Amino-5-bromopyridine

The cyclohexylmethyl group is introduced via nucleophilic substitution or reductive amination. A representative protocol involves:

Reagents :

-

2-Amino-5-bromopyridine (1.0 equiv)

-

Cyclohexylmethyl bromide (1.2 equiv)

-

Potassium carbonate (2.0 equiv)

-

N,N-Dimethylformamide (DMF), 80°C, 12 h

Procedure :

-

Combine 2-amino-5-bromopyridine (10.0 g, 57.7 mmol), cyclohexylmethyl bromide (12.3 g, 69.2 mmol), and K2CO3 (15.9 g, 115.4 mmol) in anhydrous DMF (100 mL).

-

Heat at 80°C under nitrogen with stirring.

-

Monitor by TLC (ethyl acetate/hexanes 1:3). Upon completion, cool, dilute with water, and extract with ethyl acetate.

-

Dry organic layers over MgSO4, concentrate, and purify via silica gel chromatography (hexanes/EtOAc 4:1) to yield Intermediate A as a pale-yellow solid (14.2 g, 85%).

Key Challenges :

-

Over-alkylation: Excess cyclohexylmethyl bromide may lead to quaternary ammonium salts.

-

Regioselectivity: Competing alkylation at pyridine nitrogen is mitigated by using a bulky base (K2CO3) and polar aprotic solvents.

Miyaura Borylation of Intermediate A

Reaction Conditions and Optimization

The Miyaura borylation replaces the bromine atom in Intermediate A with a pinacol boronate group. This Pd-catalyzed reaction is highly efficient for aryl bromides.

Reagents :

-

Intermediate A (1.0 equiv)

-

Bis(pinacolato)diboron (1.5 equiv)

-

PdCl2(dppf) (5 mol%)

-

Potassium acetate (3.0 equiv)

-

Toluene, 100°C, 3 h

Procedure :

-

Charge a flask with Intermediate A (10.0 g, 34.5 mmol), B2Pin2 (13.1 g, 51.8 mmol), PdCl2(dppf) (1.26 g, 1.73 mmol), and KOAc (10.2 g, 103.5 mmol).

-

Add anhydrous toluene (150 mL) and degas with nitrogen.

-

Heat at 100°C with vigorous stirring.

-

After 3 h, cool, filter through Celite®, and concentrate.

-

Purify by recrystallization (ethanol/water) to afford the target compound as white crystals (12.4 g, 89%).

Critical Parameters :

-

Catalyst Selection : PdCl2(dppf) outperforms Pd(OAc)2 or Pd(PPh3)4 in electron-deficient aryl bromides.

-

Base : KOAc neutralizes HBr generated, preventing catalyst poisoning.

-

Solvent : Toluene balances solubility and reaction temperature.

Mechanistic Insight :

The catalytic cycle involves oxidative addition of Pd(0) to the C–Br bond, transmetallation with B2Pin2, and reductive elimination to form the C–B bond (Scheme 1).

Alternative Synthetic Routes

Suzuki Coupling with Preformed Boronic Acids

While less common, the boronate ester can be introduced via Suzuki-Miyaura coupling using a pre-borylated pyridine. For example:

Reagents :

-

5-Boronic acid-N-(cyclohexylmethyl)pyridin-2-amine (1.0 equiv)

-

Pinacol (1.2 equiv)

-

H2SO4 (catalytic), toluene, reflux

Procedure :

-

Dissolve 5-boronic acid derivative (10.0 g, 35.2 mmol) and pinacol (4.5 g, 38.7 mmol) in toluene.

-

Add H2SO4 (0.5 mL) and reflux for 6 h.

Limitations :

-

Requires handling of unstable boronic acids.

-

Lower yields compared to Miyaura borylation.

Scalability and Industrial Considerations

Process Optimization for Kilo-Scale Production

Industrial synthesis prioritizes cost, safety, and minimal purification. Key adjustments include:

-

Catalyst Loading : Reduced to 2 mol% PdCl2(dppf) with no yield loss.

-

Solvent Recycling : Toluene is recovered via distillation (≥90% efficiency).

-

Continuous Flow Systems : Enhance heat transfer and reduce reaction time (1.5 h vs. 3 h).

Economic Analysis :

| Component | Cost per kg (USD) |

|---|---|

| Intermediate A | 320 |

| B2Pin2 | 550 |

| PdCl2(dppf) | 12,000 |

| Total (per kg product) | 1,890 |

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 2.4 Hz, 1H, Py-H), 7.72 (dd, J = 8.8, 2.4 Hz, 1H, Py-H), 6.48 (d, J = 8.8 Hz, 1H, Py-H), 4.12 (t, J = 6.0 Hz, 2H, NCH2), 2.85 (m, 1H, cyclohexyl), 1.70–1.20 (m, 10H, cyclohexyl), 1.32 (s, 12H, Bpin).

-

13C NMR : δ 158.2 (C-N), 149.7 (C-B), 136.4, 123.9, 113.2 (Py-C), 83.7 (Bpin), 55.1 (NCH2), 37.8 (cyclohexyl), 25.1 (Bpin-CH3).

-

HRMS : [M+H]+ calcd. for C18H29BN2O2: 316.252; found: 316.251 .

Q & A

Q. Basic Research Focus

- 1H NMR : Split signals for cyclohexylmethyl protons (δ 1.2–2.0 ppm) indicate restricted rotation.

- 13C NMR : Distinct carbonyl (dioxaborolan) and pyridine carbons confirm regiochemistry.

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of cyclohexyl and pyridine protons .

Advanced Consideration : Variable-temperature NMR (VT-NMR) at 233–313 K quantifies rotational barriers. Line-shape analysis using Bloch equations yields ΔG‡ values (~10–15 kcal/mol) .

What role does the boronate ester play in catalytic C–H functionalization?

Advanced Research Focus

The dioxaborolan group acts as a directing group in Ir-/Rh-catalyzed C–H borylation:

Q. Advanced Research Focus

- Acidic Conditions : Protodeboronation occurs in protic solvents (e.g., MeOH/HCl), degrading the boronate.

- Basic Conditions : Hydrolysis is minimized in aprotic solvents (e.g., DMF) with weak bases (K₂CO₃ vs. NaOH) .

- Stability Assays : Monitor via LC-MS; half-life (t₁/₂) in pH 7.4 buffer exceeds 24 hours, making it suitable for biological studies .

What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution?

Q. Advanced Research Focus

- Fukui Functions : Identify nucleophilic (pyridine N) and electrophilic (boron) sites.

- NBO Analysis : Delocalization energies (~20 kcal/mol) stabilize transition states.

- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

How does the cyclohexylmethyl substituent influence solubility and crystallinity?

Q. Basic Research Focus

- Solubility : Moderate in chlorinated solvents (CH₂Cl₂), poor in water. LogP ≈ 3.5 (predicted via ChemDraw).

- Crystallinity : Bulky substituents promote crystal packing; needle-like crystals form from EtOAc/hexane .

Advanced Consideration : DSC/TGA analysis reveals melting points (~150–160°C) and thermal decomposition profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。